![molecular formula C₁₃H₁₇NO₅ B1141431 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid CAS No. 942404-97-9](/img/no-structure.png)

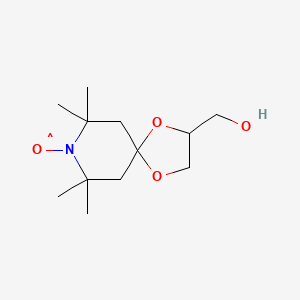

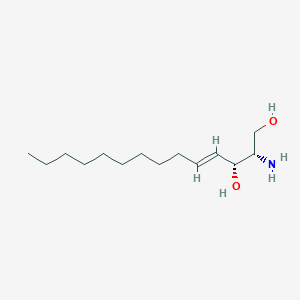

5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step reactions starting from simpler benzoic acid compounds. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a similar compound, starts from 4-amino-2-hydroxybenzoic acid, proceeding through several steps including methylation, ethylation, and oxidation, with a total yield of 24.5% (Wang Yu, 2008). Although not directly about 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid, these processes highlight typical synthetic routes for related compounds, involving functional group transformations and protection-deprotection strategies.

Molecular Structure Analysis

Studies on similar compounds, such as 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid, reveal intricate molecular arrangements and interactions. This compound features two geometrically different molecules within its structure, showcasing intramolecular hydrogen bonding and forming dimers through intermolecular interactions (M. Tahir, H. Shad, M. N. Khan, M. Tariq, 2010). Such analyses are critical for understanding the reactivity and interaction potential of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid.

Chemical Reactions and Properties

The chemical reactions of benzoic acid derivatives can be complex, involving various functional groups. For instance, reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles result in new classes of unnatural amino acids, showcasing the versatility of benzoic acid derivatives in synthesizing new molecular structures (B. Trofimov et al., 2009). Such reactions are indicative of the potential transformations that 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid might undergo.

Physical Properties Analysis

The physical properties of similar compounds, such as crystal structure, melting points, and solubility, can be determined through various analytical techniques. For example, the crystal structure of 3-Carboxyanilinium 3-carboxy-4-hydroxybenzenesulfonate reveals specific hydrogen-bonding patterns and three-dimensional arrangements, providing insights into the solid-state characteristics of benzoic acid derivatives (Graham Smith, 2005). These properties are essential for predicting the behavior of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the study on di-n-octyltin(IV) complexes with 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoic acid provides insights into the coordination chemistry and potential reactivity of benzoic acid derivatives with metal ions, highlighting their versatility in forming complex structures (T. Baul et al., 2007).

Aplicaciones Científicas De Investigación

Overview

5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid is part of a broad category of compounds that have attracted interest in various scientific research areas. While specific studies directly addressing this compound were not found, insights can be drawn from research on closely related compounds, including derivatives of hydroxybenzoic acid and their applications in materials science, medicine, and environmental science.

Applications in Materials Science

Research into the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), has highlighted the potential of these compounds in replacing non-renewable hydrocarbon sources. Derivatives of HMF, including those related to hydroxybenzoic acid structures, are considered for the production of polymers, functional materials, and fuels. This indicates a potential application of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid in developing new materials and sustainable chemical sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Medical Research Applications

Gallic acid and its derivatives, structurally related to hydroxybenzoic acids, have been extensively studied for their anti-inflammatory properties. These studies suggest that compounds like 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid could have potential applications in treating inflammation-related diseases. The mechanisms involve modulation of MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines, and potentially offering a basis for new therapeutic strategies (Bai et al., 2020).

Environmental Science Applications

Studies on parabens, which are esters of para-hydroxybenzoic acid, have highlighted the environmental persistence and potential endocrine-disrupting effects of these compounds. This research stream informs the environmental impact and fate of similar compounds, suggesting that detailed studies on 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic acid could contribute to understanding its environmental behavior and safety profile (Haman, Dauchy, Rosin, & Munoz, 2015).

Propiedades

Número CAS |

942404-97-9 |

|---|---|

Nombre del producto |

5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid |

Fórmula molecular |

C₁₃H₁₇NO₅ |

Peso molecular |

267.28 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

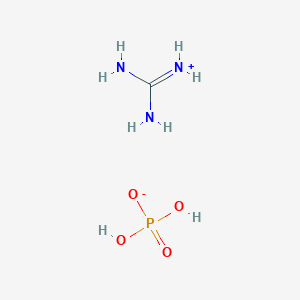

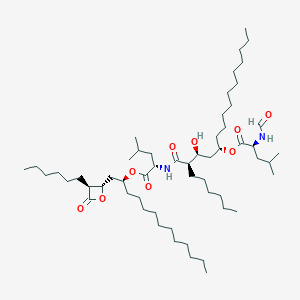

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)